3-(3-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
CAS No.: 887898-38-6
Cat. No.: VC6675126
Molecular Formula: C22H14ClN3O5
Molecular Weight: 435.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887898-38-6 |
|---|---|
| Molecular Formula | C22H14ClN3O5 |
| Molecular Weight | 435.82 |
| IUPAC Name | 3-[(3-chlorobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C22H14ClN3O5/c23-14-5-3-4-13(12-14)21(27)25-19-17-6-1-2-7-18(17)31-20(19)22(28)24-15-8-10-16(11-9-15)26(29)30/h1-12H,(H,24,28)(H,25,27) |
| Standard InChI Key | FGBYBWWTQOZEIM-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC(=CC=C4)Cl |
Introduction
3-(3-Chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the benzofuran class of compounds. It is characterized by its molecular structure, which includes a benzofuran core, a 3-chlorobenzamido group, and a 4-nitrophenyl group. This compound is of interest in various scientific applications due to its potential biological activities and chemical properties.
Synthesis Methods
The synthesis of 3-(3-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multi-step reactions. A common approach might include the following steps:
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Preparation of Starting Materials: Synthesis or procurement of benzofuran-2-carboxylic acid and the appropriate amine (e.g., 4-nitroaniline) and acid chloride (e.g., 3-chlorobenzoyl chloride).
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Amidation Reaction: The benzofuran-2-carboxylic acid is converted into its acid chloride, which then reacts with the amine to form the amide bond.
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Introduction of the 3-Chlorobenzamido Group: This involves reacting the benzofuran-2-carboxamide with 3-chlorobenzoyl chloride.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.
Biological Activities and Applications
While specific biological activity data for 3-(3-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide might be limited, compounds with similar structures have shown promise in various biological applications:
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Antimicrobial Activity: Benzofuran derivatives have been studied for their antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria .
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Anti-inflammatory Activity: Some benzofuran compounds have been explored for their potential anti-inflammatory effects, often through molecular docking studies .
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Anticancer Activity: The presence of nitro and chloro groups may contribute to potential anticancer properties, although specific studies on this compound are not available.
Table 2: Characterization Techniques
| Technique | Purpose |
|---|---|
| NMR (1H, 13C) | Structural confirmation |
| IR | Functional group identification |
| MS | Molecular weight confirmation |
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